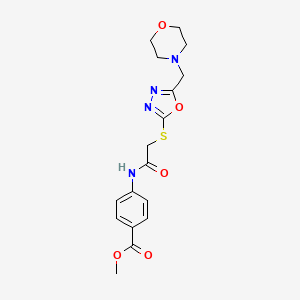

![molecular formula C14H17N3O4 B2524777 1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2108526-85-6](/img/structure/B2524777.png)

1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 1,2,3-triazole-4-carboxylic acid, which is a core structure for various biologically active compounds and peptidomimetics. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can be substituted at positions 1, 3, and 5 to create diverse molecular entities with potential pharmacological activities .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cycloaddition of azides with alkynes. A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from carboxylic acids, primary amidines, and monosubstituted hydrazines . Additionally, a ruthenium-catalyzed cycloaddition protocol has been developed to give a protected version of triazole amino acids, which can be used to prepare triazole-containing dipeptides and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the possibility of tautomerism as seen in the synthesis of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids, where the free acid form predominates in solution under its cyclic tautomer . The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been determined experimentally and through quantum-chemical calculations, indicating the versatility of the triazole core in forming various derivatives .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including photolysis when protected with photoremovable groups such as 2,5-dimethylphenacyl esters . Alkylation and nitration reactions are also possible, as demonstrated with 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which can be converted into different functionalized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For instance, the introduction of dimethylphenyl groups can influence the lipophilicity and potential bioactivity of the compound. The photoreactivity of certain protecting groups also highlights the potential for controlled release of the active acid form in biological applications .

科学的研究の応用

Applications in Medicinal Chemistry and Drug Discovery

Triazole derivatives, including the specific chemical compound , have been highlighted for their broad range of biological activities. The structural variations possible within the triazole class allow for the development of new drugs targeting a wide array of diseases. Specifically, triazoles have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against neglected diseases. The synthesis of new triazole compounds often focuses on green chemistry approaches to address sustainability and efficiency in drug discovery processes. The modification and functionalization of the triazole ring have led to the exploration of novel therapeutic agents, with a keen interest in addressing emerging health challenges, including antibiotic resistance and the search for treatments for neglected tropical diseases (Ferreira et al., 2013).

Role in Synthetic and Green Chemistry

The triazole ring system, due to its stability and versatility, has found applications beyond medicinal chemistry, extending into synthetic and green chemistry. Triazoles are key scaffolds in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction facilitates the synthesis of 1,2,3-triazoles under eco-friendly conditions, highlighting the compound's role in developing sustainable chemical processes. Advances in triazole synthesis emphasize the reduction of environmental impact through the use of water as a solvent, microwave irradiation for energy efficiency, and the employment of bio-based catalysts. Such methodologies underscore the importance of triazoles in promoting eco-friendly chemical synthesis (de Souza et al., 2019).

特性

IUPAC Name |

1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-8-3-4-10(9(2)5-8)12(19)6-17-11(7-18)13(14(20)21)15-16-17/h3-5,12,18-19H,6-7H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACKBDZVBYIFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN2C(=C(N=N2)C(=O)O)CO)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)

![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2524698.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)

![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)